

CAS number and molecular weight of Desalkylgidazepam-d5

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Compound of Interest

Compound Name: Desalkylgidazepam-d5

Cat. No.: B10829633

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An In-depth Technical Guide to Desalkylgidazepam-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Desalkylgidazepam-d5**, a deuterated analog of Desalkylgidazepam. It is intended for use in research, forensic toxicology, and clinical laboratory settings. This document outlines its chemical properties, its primary application as an internal standard in quantitative analysis, the relevant pharmacological pathways of its non-deuterated counterpart, and detailed experimental protocols for its use.

Core Compound Data

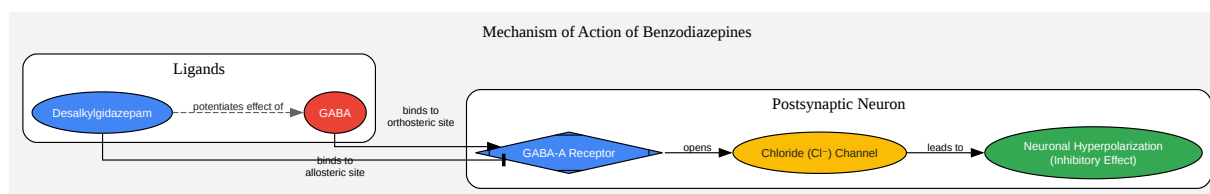
Desalkylgidazepam-d5, also known as Bromonordiazepam-d5, is the deuterated form of desalkylgidazepam, which is a metabolite of the benzodiazepine gidazepam.^{[1][2][3][4][5]} The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of desalkylgidazepam.^{[1][2][4]}

Table 1: Physicochemical Properties of **Desalkylgidazepam-d5**

Property	Value	Reference
CAS Number	1782531-89-8	[1][2][3][4][5]
Molecular Formula	C ₁₅ H ₆ BrD ₅ N ₂ O	[1][2][3][4]
Molecular Weight	320.2 g/mol	[1][3][4][6]
Formal Name	7-bromo-1,3-dihydro-5-(phenyl-d ₅)-2H-1,4-benzodiazepin-2-one	[1][2][3][4]
Synonyms	Bromonordiazepam-d5	[1][2]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[2][4]
Formulation	Typically supplied as a solid or in a solution (e.g., 100 µg/ml in methanol)	[1][3][4]
Storage	-20°C	[5]

Mechanism of Action: The GABA-A Receptor Signaling Pathway

Desalkylgidazepam, the non-deuterated analyte of interest, is a benzodiazepine. Benzodiazepines exert their effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3][4][5] They bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site.[2][5] This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron.[5] This enhanced inhibitory signaling results in the anxiolytic, sedative, and anticonvulsant properties associated with this class of drugs.



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Caption: Benzodiazepine Modulation of the GABA-A Receptor.

Experimental Protocols: Quantification of Desalkylgidazepam

Desalkylgidazepam-d5 is primarily used as an internal standard in the quantification of desalkylgidazepam in biological matrices such as blood and urine. The following protocols are generalized methodologies for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

This protocol provides a framework for the extraction and analysis of desalkylgidazepam from blood samples using **Desalkylgidazepam-d5** as an internal standard.

a) Sample Preparation and Extraction:

- Spiking: To 0.5 mL of whole blood, add a known concentration of **Desalkylgidazepam-d5** working solution.
- Lysis and Precipitation: Add a suitable protein precipitation solvent (e.g., acetonitrile) to the sample. Vortex to mix and lyse the cells.
- Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection.

b) Chromatographic and Mass Spectrometric Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reverse-phase column is commonly used for the separation of benzodiazepines.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Specific precursor-to-product ion transitions for both desalkylgidazepam and **Desalkylgidazepam-d5** need to be determined and optimized.

c) Quantification:

The concentration of desalkylgidazepam in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (**Desalkylgidazepam-d5**) and comparing this to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

This protocol outlines a general procedure for the analysis of desalkylgidazepam in urine, which may require hydrolysis and derivatization steps.

a) Sample Preparation:

- Hydrolysis: To deconjugate glucuronidated metabolites, treat the urine sample with β -glucuronidase.

- Internal Standard Spiking: Add a known amount of **Desalkylgidazepam-d5** to the hydrolyzed sample.
- Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.
- Derivatization: Many benzodiazepines are thermally labile and require derivatization (e.g., silylation) to improve their chromatographic properties and thermal stability for GC analysis.
- Reconstitution: Dissolve the derivatized extract in a suitable solvent for GC injection.

b) GC-MS Conditions:

- GC System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Injection: Splitless injection is often used for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the analytes.
- Mass Spectrometer: A mass spectrometer operating in Electron Ionization (EI) mode, often in Selected Ion Monitoring (SIM) or full scan mode.

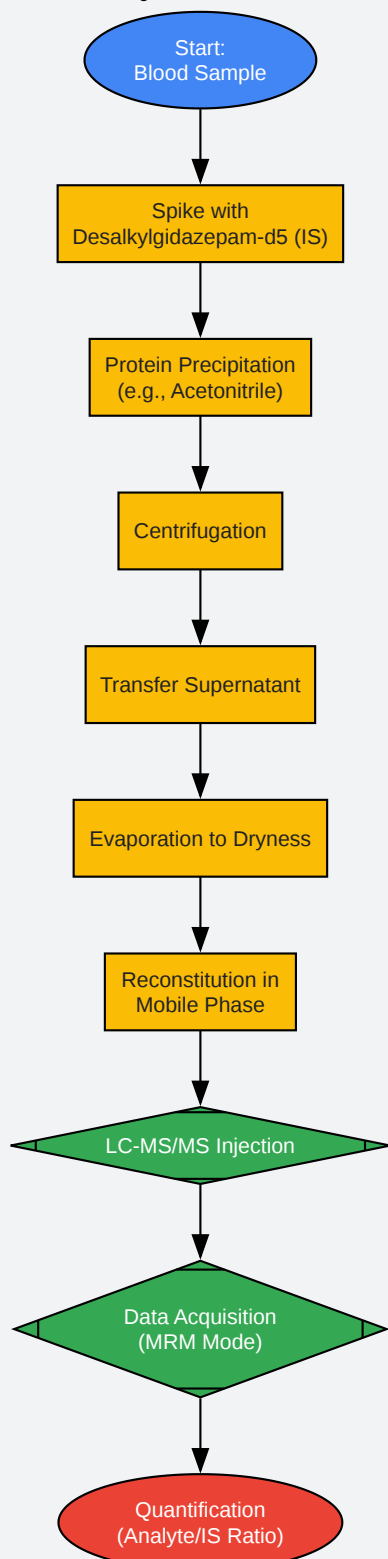
c) Quantification:

Similar to the LC-MS/MS method, quantification is based on the ratio of the analyte peak area to the internal standard peak area, plotted against a calibration curve.

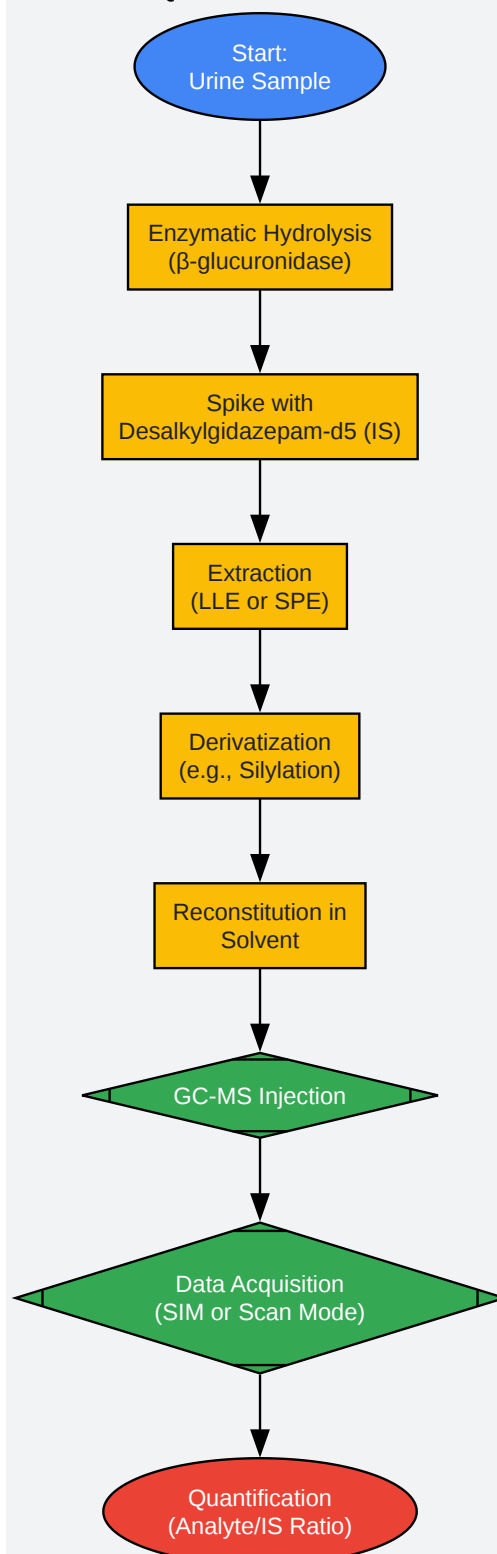
Workflow Diagrams

The following diagrams illustrate the general workflows for sample preparation and analysis.

LC-MS/MS Quantification Workflow



GC-MS Quantification Workflow



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